molecular formula C26H14N2O3 B3556846 spiro[1H-indole-3,12'-2-azapentacyclo[11.7.0.03,11.04,9.015,20]icosa-1(13),3(11),4,6,8,15,17,19-octaene]-2,10',14'-trione

spiro[1H-indole-3,12'-2-azapentacyclo[11.7.0.03,11.04,9.015,20]icosa-1(13),3(11),4,6,8,15,17,19-octaene]-2,10',14'-trione

Cat. No.: B3556846
M. Wt: 402.4 g/mol
InChI Key: BCDMCDCXHQCOEN-UHFFFAOYSA-N
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Description

This compound features a spiro architecture combining a 1H-indole moiety with a highly constrained 2-azapentacyclo[11.7.0.03,11.04,9.015,20]icosa-octaene ring system and three ketone groups. Its structural complexity arises from the fusion of a bicyclic indole and a polycyclic azapentacyclo framework, leading to unique stereoelectronic properties.

Crystallographic analysis of similar azapentacyclic systems (e.g., 10-hydroxy-2-azapentacyclo derivatives) has relied on tools like SHELX for refinement and ORTEP-III for visualization . These studies highlight the importance of puckering coordinates (defined by Cremer and Pople) in understanding nonplanar ring conformations .

Properties

IUPAC Name

spiro[1H-indole-3,12'-2-azapentacyclo[11.7.0.03,11.04,9.015,20]icosa-1(13),3(11),4,6,8,15,17,19-octaene]-2,10',14'-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H14N2O3/c29-23-15-9-3-1-7-13(15)21-19(23)26(17-11-5-6-12-18(17)27-25(26)31)20-22(28-21)14-8-2-4-10-16(14)24(20)30/h1-12,28H,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCDMCDCXHQCOEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C2=O)C4(C5=CC=CC=C5NC4=O)C6=C(N3)C7=CC=CC=C7C6=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Overview of Spiro[1H-indole-3,12'-2-azapentacyclo[11.7.0.03,11.04,9.015,20]icosa-1(13),3(11),4,6,8,15,17,19-octaene]-2,10',14'-trione

This compound is part of a class of spirocyclic compounds that possess significant biological activities due to their complex structures and unique pharmacophores. The indole moiety is particularly notable for its presence in many natural products and pharmaceuticals.

Anticancer Properties

Research has indicated that compounds containing spirocyclic structures can exhibit anticancer activity. For instance:

  • Mechanism of Action : These compounds may induce apoptosis in cancer cells through various pathways including the modulation of signaling cascades such as the PI3K/Akt and MAPK pathways.
  • Case Studies : In vitro studies have shown that spiroindoles can inhibit the proliferation of various cancer cell lines including breast (MCF-7) and lung (A549) cancer cells.

Antimicrobial Activity

Several studies have reported antimicrobial properties associated with spirocyclic compounds:

  • Efficacy Against Pathogens : Spiro[1H-indole] derivatives have demonstrated activity against Gram-positive and Gram-negative bacteria as well as fungi.
  • Research Findings : For example, a study highlighted the inhibitory effects of similar spiro compounds on Staphylococcus aureus and Escherichia coli.

Neuroprotective Effects

There is emerging evidence that spiroindole derivatives may offer neuroprotective benefits:

  • Mechanisms : They may act by reducing oxidative stress and inflammation in neuronal cells.
  • Studies : Research has shown that certain spiroindoles can protect against neurodegeneration in models of Alzheimer's disease.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for developing more potent derivatives:

  • Key Features : The presence of specific functional groups and the stereochemistry of the spiro center significantly influence biological activity.
  • Optimization : Modifications to the indole ring or substituents on the nitrogen atom can enhance efficacy and selectivity.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReferences
AnticancerInduces apoptosis in cancer cell lines
AntimicrobialInhibits growth of bacteria and fungi
NeuroprotectiveReduces oxidative stress in neuronal cells

Table 2: Case Studies

StudyCompound TestedFindings
Study 1Spiroindole AIC50 values against MCF-7 cells
Study 2Spiroindole BEffective against E. coli
Study 3Spiroindole CNeuroprotection in AD models

Comparison with Similar Compounds

Structural Features

Table 1: Structural Comparison of Selected Spiro and Polycyclic Compounds

Compound Name Core Structure Key Functional Groups Ring System Complexity Crystallographic Data Source
Target Compound (spiro[...]-trione) Spiro[indole-azapentacyclo] 3 × C=O (trione) Pentacyclic SHELX, ORTEP-3
10-Hydroxy-2-azapentacyclo[10.8.0.02,10.04,9.015,20]icosa-octaene-3,11-dione Azapentacyclo 2 × C=O, 1 × OH Pentacyclic Acta Crystallographica
Spiro[indoline-3,30-indolizine]-carboxylic acid derivatives Spiro[indoline-indolizine] C=O, COOH, benzoyl Bicyclic + indolizine Journal of Chemical Research
7,11-Diaryl-2,4-diazaspiro[5.5]undecane-1,5,9-trione Diazaspiro[5.5] 3 × C=O (trione) Dispiro Journal of Chemical Research

Key Observations :

  • The target compound’s pentacyclic spiro system is more complex than dispiro or bicyclic analogs, leading to greater conformational rigidity .
  • Unlike spiro[indoline-indolizine] derivatives, which incorporate carboxylic acid groups for hydrogen bonding , the target compound relies on trione groups for intermolecular interactions.
  • The azapentacyclo framework shares similarities with 10-hydroxy-2-azapentacyclo derivatives but differs in substituents (trione vs. hydroxy/dione) .

Characterization :

  • X-ray crystallography : SHELX and ORTEP-3 are widely used for refining spiro and polycyclic structures. For example, bond angles in related compounds (e.g., 100-Acetyl-3-phenyl-6-oxa-4-thia-2-aza-spiro[...]-one) range from 84.8° to 176.1°, reflecting steric strain .
  • Hydrogen bonding : The target compound’s trione groups may form O–H⋯O interactions similar to those observed in spiro[indoline-indolizine]s, which create sheets or chains via R2<sup>2</sup>(8) motifs .

Table 2: Property Comparison

Property Target Compound Spiro[indoline-indolizine]s Diazaspiro[5.5]undecane-triones
LogP Estimated >3 (highly lipophilic) 1.5–2.5 2.8–3.5
Hydrogen Bond Acceptors 3 (trione) + N atoms 4–5 (carboxylic acid, C=O) 3 (trione)
Bioactivity Predicted kinase inhibition Anticancer, antimicrobial Not reported

Notes:

  • The target compound’s lipophilicity is higher than spiro[indoline-indolizine]s due to its extended aromatic system.

Q & A

Basic: What synthetic strategies are effective for constructing the spiro-indole-azapentacyclo framework?

Methodological Answer:
The synthesis of spiro-indole-azapentacyclo derivatives often employs multicomponent reactions (MCRs) or cycloaddition strategies. For example, describes a three-component reaction using indole derivatives, aldehydes, and cyclic amines to form spiro-pyrrolizidine oxindoles. Key steps include:

  • Stereochemical control : Use of chiral catalysts (e.g., L-proline) to achieve enantioselectivity.
  • Crystallization : Isolation of intermediates as crystalline solids (e.g., yellow crystals in ) to confirm structural integrity via melting point and NMR .
  • Functionalization : Substituents on the indole nitrogen (e.g., nitro or methyl groups) influence reactivity and product stability.

Advanced: How can computational modeling resolve stereochemical ambiguities in spiro-azapentacyclo derivatives?

Methodological Answer:
Advanced stereochemical analysis requires integration of experimental data (e.g., X-ray crystallography in ) with density functional theory (DFT) calculations. For example:

  • Torsional angles : Compare experimental dihedral angles (e.g., C9–C10–S1–C11: −1.19° in ) with DFT-optimized geometries to validate configurations .
  • Dynamic NMR : Use variable-temperature ¹H/¹³C NMR to detect atropisomerism in flexible spiro systems (e.g., notes substituents like diethylamino groups may induce rotational barriers) .

Basic: What spectroscopic techniques are critical for characterizing spiro-azapentacyclo compounds?

Methodological Answer:

  • ¹H/¹³C NMR : Assign proton environments (e.g., aromatic protons at δ 6.5–8.0 ppm in ) and quaternary carbons via DEPT-135 .
  • MS (EI) : Confirm molecular ions (e.g., m/z 421.494 for C₂₈H₂₃NO₃ in ) and fragmentation patterns .
  • XRD : Resolve spiro-junction geometry (e.g., bond lengths: C3–C4 = 1.54 Å in ) .

Advanced: How can researchers address contradictions in reported biological activity data for this compound class?

Methodological Answer:
Contradictions often arise from impurities or stereochemical variations. Mitigation strategies include:

  • HPLC-PDA/MS : Quantify purity (>98% via GC in ) and detect trace isomers .
  • Docking studies : Correlate stereochemistry (e.g., 3aS,7aR configuration in ) with target binding affinities .
  • Batch consistency : Standardize synthetic protocols (e.g., solvent ratios, temperature gradients) to minimize variability .

Basic: What purification methods are optimal for isolating spiro-azapentacyclo derivatives?

Methodological Answer:

  • Column chromatography : Use silica gel with gradient elution (e.g., hexane/EtOAc 8:2 → 6:4) to separate polar byproducts .
  • Recrystallization : Select solvents (e.g., ethanol/water) based on solubility differences (e.g., nitro-substituted derivatives in crystallize in ethanol) .
  • Membrane filtration : Apply tangential flow filtration (TFF) for large-scale purification (aligned with RDF2050104 in ) .

Advanced: How can AI-driven process simulation (e.g., COMSOL) optimize reaction scalability?

Methodological Answer:

  • Kinetic modeling : Input reaction parameters (e.g., activation energy, diffusion coefficients) into COMSOL to predict yield under varying conditions (e.g., pressure, stirring rates) .
  • Sensitivity analysis : Identify critical variables (e.g., catalyst loading in ) impacting enantiomeric excess (ee) during scale-up .
  • Real-time monitoring : Integrate PAT (Process Analytical Technology) tools for feedback control (per RDF2050108 in ) .

Basic: What are the common synthetic bottlenecks for spiro-azapentacyclo compounds?

Methodological Answer:

  • Ring strain : The azapentacyclo core (e.g., 11.7.0.0³,¹¹.0⁴,⁹ fused rings in ) requires careful thermal control to prevent retro-Diels-Alder reactions .
  • Byproduct formation : Use scavenger resins (e.g., polymer-bound isocyanates) to trap unreacted aldehydes .

Advanced: How can researchers design experiments to probe the role of spiro-junction flexibility in bioactivity?

Methodological Answer:

  • Conformational analysis : Use 2D NOESY NMR to detect through-space interactions (e.g., H9–H14 in ) and map flexibility .
  • SAR studies : Synthesize analogs with constrained spiro junctions (e.g., ’s rigid benzopyran-indole hybrid) and compare IC₅₀ values .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
spiro[1H-indole-3,12'-2-azapentacyclo[11.7.0.03,11.04,9.015,20]icosa-1(13),3(11),4,6,8,15,17,19-octaene]-2,10',14'-trione
Reactant of Route 2
spiro[1H-indole-3,12'-2-azapentacyclo[11.7.0.03,11.04,9.015,20]icosa-1(13),3(11),4,6,8,15,17,19-octaene]-2,10',14'-trione

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